Gold(III) acetate

Vue d'ensemble

Description

Gold(III) Acetate Description

Gold(III) acetate is not directly mentioned in the provided papers, but the studies do involve gold compounds, particularly gold(I) and gold(III) species, which are relevant to the context of gold chemistry. Gold(III) compounds, in general, are known for their potential as antitumor agents and are being evaluated for their cytotoxic properties . Gold(III) species, such as gold(III) chloride, have been utilized as catalysts in various chemical reactions, including diastereoselective alkylation reactions .

Synthesis Analysis

The synthesis of gold(I) and gold(III) complexes is a topic of interest in several studies. For instance, gold(I) acetylides are synthesized by reacting gold(I) chloride with terminal alkynes . In another study, gold(III) dithiocarbamate derivatives, which are more cytotoxic than cisplatin, are synthesized and their stability under physiological conditions is monitored . Additionally, gold(III) chloride is used as a catalyst in the formation of C-C bonds, indicating its role in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of gold complexes is crucial for their reactivity and stability. The solid-state structure of a gold(I) acetylide complex exhibits a linear array around the gold(I) center . Gold(III) complexes, on the other hand, can form metallocycles with a square-planar geometry, as seen in the synthesis of a gold(III) phosphinamide-based molecule . The structure of these complexes is often elucidated using techniques such as X-ray diffraction and multinuclear magnetic resonance.

Chemical Reactions Analysis

Gold catalysts are involved in a variety of chemical reactions. Gold(I) catalyzes the isomerization of 5-en-2-yn-1-yl acetates to form acetoxy bicyclo[3.1.0]hexenes, which can be further transformed into 2-cycloalkenones . Gold(III) chloride catalyzes diastereoselective alkylation reactions , and gold(III) species are implicated in the oxidative dimerization of propargylic acetates . The active species in gold-on-carbon catalysts for acetylene hydrochlorination are single-site Au+ and Au3+ cations .

Physical and Chemical Properties Analysis

Gold(III) complexes exhibit a range of physical and chemical properties. For instance, gold(III) dithiocarbamate derivatives are highly reactive towards macromolecules like DNA and RNA, but they also induce hemolysis of red blood cells . The amphiphilic nature of certain gold(III) complexes leads to their self-assembly into supramolecular structures with luminescent properties . The electronic configuration of gold(I) and gold(III) influences their coordination chemistry and reactivity .

Applications De Recherche Scientifique

Application 1: Synthesis of Gold Nanoparticles

- Summary of the Application: Gold(III) acetate is used as a precursor for the synthesis of gold nanoparticles (AuNPs) through Ultrasonic Spray Pyrolysis (USP) . These nanoparticles have potential applications in biotechnology (e.g., biosensors, cell and tissue engineering, and open MR imaging), energy (e.g., high K capacitors and solar cells), and Information Technology (e.g., fiber-optic communication systems and printable electronics) .

- Methods of Application or Experimental Procedures: An aqueous solution of Gold(III) acetate was prepared with limited solubility with H2O. HCl and HNO3 were then added separately to increase the solubility, resulting in a clear, yellowish solution. This enabled the successful formation of AuNPs with USP. To improve AuNPs synthesis, NaOH and Na2CO3 were added into the precursor to increase its pH (6–7). The evaporation and reaction temperatures (100 and 300 °C) of USP were chosen based on detected decomposition temperatures of Gold(III) acetate with TGA-DT .

- Results or Outcomes: TEM confirmed the presence of circular shaped, unagglomerated AuNPs having an Fm-3m space group with diameter range of 15–30 and circularity value range of 0.89–0.92. The UV–Vis spectroscopy showed absorbance peaks at 528 and 532 nm. ICP-MS indicated the highest concentration of AuNPs, 79 ppm, by the precursor with the lower initial concentration of [Au] .

Application 2: Anticancer Agents

- Summary of the Application: Gold(III) complexes have gained considerable attention due to their significant antiproliferative potency and efficacy . They exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes and trigger cell death via reactive oxygen species (ROS) .

- Methods of Application or Experimental Procedures: The gold complexes are synthesized and then tested for their anticancer activities. The mechanism of action is studied by observing their interaction with TrxR or other thiol-rich proteins and enzymes .

Application 3: Solar Energy Technologies

- Summary of the Application: Gold(III) acetate is used in solar energy technologies .

- Methods of Application or Experimental Procedures: The specific methods of application in solar energy technologies can vary widely depending on the specific technology being developed .

- Results or Outcomes: The use of Gold(III) acetate in solar energy technologies can enhance the efficiency of these technologies .

Application 4: Petrochemical Cracking and Automotive Catalysts

- Summary of the Application: Gold(III) acetate is used in petrochemical cracking and as a catalyst in automotive applications .

- Methods of Application or Experimental Procedures: The specific methods of application in petrochemical cracking and automotive catalysts can vary widely depending on the specific technology being developed .

- Results or Outcomes: The use of Gold(III) acetate in these applications can enhance the efficiency of these technologies .

Application 5: Water Treatment

- Summary of the Application: Gold(III) acetate is used in water treatment processes .

- Methods of Application or Experimental Procedures: The specific methods of application in water treatment can vary widely depending on the specific technology being developed .

- Results or Outcomes: The use of Gold(III) acetate in water treatment can enhance the efficiency of these technologies .

Application 6: Optic, Laser, Crystal and Glass Applications

- Summary of the Application: Gold(III) acetate is used in optic, laser, crystal and glass applications .

- Methods of Application or Experimental Procedures: The specific methods of application in these fields can vary widely depending on the specific technology being developed .

- Results or Outcomes: The use of Gold(III) acetate in these applications can enhance the efficiency of these technologies .

Safety And Hazards

Propriétés

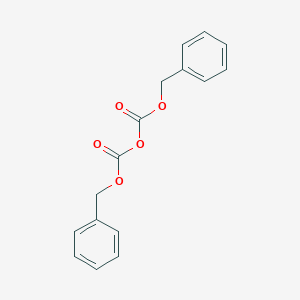

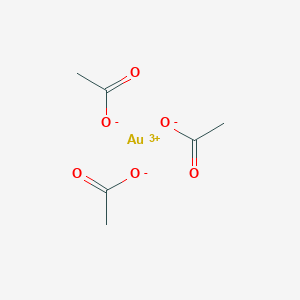

IUPAC Name |

gold(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKNHQTLOBDDD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9AuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580364 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold(III) acetate | |

CAS RN |

15804-32-7 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)